

Pemigatinib FGFR1 FGFR2 FGFR3 inhibitor mechanism of action

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Pemigatinib

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Biochemical Mechanism of Action

Pemigatinib functions as a competitive ATP-binding site inhibitor. Its high selectivity and potency are derived from specific molecular interactions within the kinase domain of FGFRs.

- **Binding Mode and Selectivity:** **Pemigatinib** binds to the ATP-binding pocket of FGFRs in a "DFG-in" conformation, classifying it as a Type I tyrosine kinase inhibitor [1]. The key interaction involves its **pyrrolopyridine moiety** forming two hydrogen bonds with the backbone of the **hinge region residue Ala564** in FGFR1. An additional hydrogen bond is formed between a **methoxy oxygen atom** on the inhibitor and the **backbone nitrogen of Asp641** in the activation loop. This extensive network of hydrogen bonds and van der Waals contacts confers high affinity and explains its superior potency compared to some other FGFR inhibitors [1].
- **Receptor Specificity:** **Pemigatinib** is highly selective for **FGFR1-3** over FGFR4, and has minimal off-target activity against other kinases [1]. The structural basis for this specificity lies in differences in the kinase domains of these receptors.

The diagram below illustrates how **Pemigatinib** inhibits the FGFR signaling pathway.

Quantitative Inhibition and Selectivity Profile

Biochemical and cellular assays confirm **pemigatinib**'s potency and specificity. The data below, primarily from kinase activity inhibition assays and cellular proliferation studies in Ba/F3 cells, quantify its efficacy

[1].

Table 1: Inhibitory Profile (IC₅₀) of Pemigatinib

Target	Kinase Assay IC ₅₀ (nM)	Cellular Proliferation Assay IC ₅₀ (nM)
FGFR1	0.2	1.2
FGFR2	1.2	0.3
FGFR3	1.4	1.2
FGFR4	15	12
Parental Ba/F3	>5000	>5000

Structural Biology and Experimental Analysis

High-resolution structural data provides the definitive basis for understanding **pemigatinib**'s mechanism of action.

- **Structural Methodology:** The crystal structure of the **pemigatinib**/FGFR1 kinase domain complex was determined at **2.5 Å resolution** [1]. Proteins were typically expressed in insect cell systems, purified via affinity and size-exclusion chromatography, and co-crystallized with **pemigatinib**. Crystallographic data collection and refinement statistics are detailed in the source publication's supplementary information [1].
- **Key Structural Interactions:**
 - **Hinge Region Binding:** Pyrrolopyridine moiety forms two hydrogen bonds with Ala564.
 - **Hydrophobic Pocket:** The difluoromethoxyphenyl ring occupies a hydrophobic pocket near the gatekeeper residue Val561.
 - **Selectivity Interaction:** A hydrogen bond between a methoxy oxygen and Asp641.
 - **Solubility Group:** The morpholine group extends into the solvent region without specific protein interactions.

Resistance from Gatekeeper Mutations

A significant challenge with targeted kinase therapies is the emergence of acquired resistance, often through gatekeeper mutations. Biochemical profiling reveals **pemigatinib**'s variable susceptibility to these mutations [1].

Table 2: Pemigatinib Sensitivity to FGFR Gatekeeper Mutations

FGFR Isoform & Mutation	Kinase Assay IC ₅₀ (nM)	Fold Change vs. Wild-Type
FGFR2 (Wild-Type)	1.2	(Baseline)
FGFR2 V564I	7.0	~6-fold increase
FGFR2 V564F	>1000	>800-fold increase
FGFR1 (Wild-Type)	0.2	(Baseline)
FGFR1 V561M	149	~750-fold increase
FGFR3 (Wild-Type)	1.4	(Baseline)
FGFR3 V555M	107	~76-fold increase

This data indicates that **pemigatinib** retains excellent activity against the **FGFR2 V564I** mutation but shows significantly reduced potency against methionine (FGFR1 V561M, FGFR3 V555M) and phenylalanine (FGFR2 V564F) substitutions [1].

Clinical and Preclinical Evidence

Clinical trials validate the therapeutic impact of FGFR inhibition by **pemigatinib** and provide insights into its pharmacodynamics.

- **Clinical Pharmacodynamics:** A consistent and rapid increase in **serum phosphate levels** (hyperphosphatemia) serves as a key pharmacodynamic (PD) marker of effective FGFR pathway inhibition. In a phase I study, mean serum phosphate levels rose from baseline to 2.25 mg/dL by day 8 of treatment and decreased during the off-therapy week, confirming the on-target effect of the drug [2].

- **Tumor Agnostic Activity:** The phase II FIGHT-207 basket trial demonstrated antitumor activity of **pemigatinib** across various solid tumors with FGFR alterations [3]. The objective response rate (ORR) was highest in patients with **FGFR fusions/rearrangements (Cohort A, ORR: 26.5%)**, followed by those with activating non-kinase domain mutations (Cohort B, ORR: 9.4%) [3]. This supports the role of **pemigatinib** as a tumor-agnostic therapy for cancers driven by specific FGFR alterations.
- **Correlative Genomic Analysis:** An exploratory analysis from the FIGHT-207 trial identified that **co-occurring TP53 mutations** were associated with a lack of response to **pemigatinib**, whereas **BAP1 alterations** were linked to higher response rates, offering insights for patient stratification [3].

Key Insights for Research and Development

For drug development professionals, several key insights emerge from the data:

- **Potency and Selectivity:** **Pemigatinib**'s sub-nanomolar potency against FGFR1-3 and significant selectivity over FGFR4 make it a superior tool for proof-of-concept studies and combination therapy strategies [1].
- **Structural Guidance for Next-Generation Inhibitors:** The detailed binding mode and profiling against gatekeeper mutations provide a blueprint for designing next-generation inhibitors to overcome resistance, particularly against valine-to-methionine/phenylalanine substitutions [1].
- **Biomarker Strategy:** Clinical efficacy is strongly linked to specific **FGFR alterations, particularly fusions/rearrangements**. Robust biomarker identification in clinical trial design, including assessment for co-alterations like TP53, is critical for success [3].

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References

1. Characterization of the cholangiocarcinoma drug ... - Nature [nature.com]
2. a phase i clinical trial - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]
3. Pemigatinib in previously treated solid tumors with activating ... [pmc.ncbi.nlm.nih.gov]

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